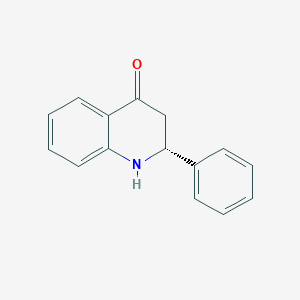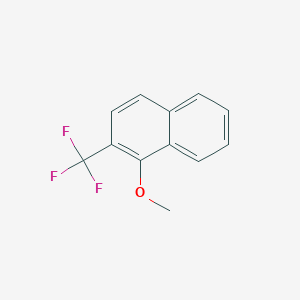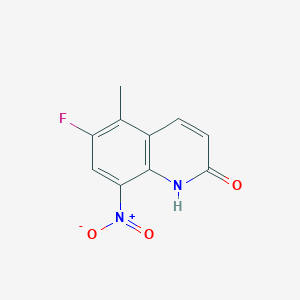
(R)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is a chiral compound belonging to the class of quinoline derivatives This compound is characterized by a quinoline core structure with a phenyl group at the 2-position and a hydrogenated 2,3-dihydroquinolin-4-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one typically involves the hydrogenation of quinoline derivatives. One common method is the asymmetric hydrogenation of 2-phenylquinoline using chiral catalysts. For instance, chiral cationic ruthenium complexes have been employed to achieve high enantioselectivity and yield . The reaction conditions often include the use of hydrogen gas under pressure, a suitable solvent such as ethanol or methanol, and a chiral catalyst.
Industrial Production Methods
Industrial production of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further hydrogenation can lead to fully saturated quinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: A precursor in the synthesis of ®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one.
2,3-Dihydroquinolin-4(1H)-one: Lacks the phenyl group at the 2-position.
Tetrahydroquinoline: Fully hydrogenated quinoline derivative.
Uniqueness
®-2-Phenyl-2,3-dihydroquinolin-4(1H)-one is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(2R)-2-phenyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2/t14-/m1/s1 |
Clé InChI |
PUCZUBFZQVSURB-CQSZACIVSA-N |
SMILES isomérique |
C1[C@@H](NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880277.png)



![N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11880320.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)
